molecular formula C21H20F2N2O2S2 B2411713 (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1327568-73-9

(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No. B2411713
CAS RN: 1327568-73-9
M. Wt: 434.52
InChI Key: ASUXOCTTZYNOFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the spectroscopic data. For instance, the NMR data provides information about the chemical environment of the atoms in the molecule . The mass spectrometry data provides information about the molecular weight of the compound .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of the benzothiazole moiety is known for its antimicrobial properties, which can be effective against a range of bacterial and fungal pathogens . Research in this area focuses on synthesizing derivatives to enhance its efficacy and spectrum of activity.

Anticancer Properties

Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that modifications to the benzothiazole ring can improve selectivity and potency against various cancer cell lines .

Anti-inflammatory Effects

The compound’s structure suggests potential anti-inflammatory effects. Benzothiazole derivatives have been studied for their ability to inhibit enzymes like COX-2, which play a role in inflammation. This makes them candidates for developing new anti-inflammatory drugs .

Neuroprotective Agents

Research has indicated that benzothiazole derivatives can act as neuroprotective agents. They may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis .

Antiviral Applications

The compound’s structure is conducive to antiviral activity. Benzothiazole derivatives have been explored for their ability to inhibit viral replication, making them potential candidates for treating viral infections like HIV and hepatitis .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its anti-inflammatory and cytotoxic properties . Additionally, more detailed studies could be conducted to fully elucidate its mechanism of action.

properties

IUPAC Name

[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2S2/c1-2-28-17-6-4-3-5-15(17)20(26)25-9-7-14(8-10-25)27-21-24-19-16(23)11-13(22)12-18(19)29-21/h3-6,11-12,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUXOCTTZYNOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

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